Mal-amido-PEG8-NHS ester
Overview
Description
Mal-amido-PEG8-NHS ester is a polyethylene glycol-based linker that contains a maleimide group and an N-hydroxysuccinimide ester group. This compound is widely used in bioconjugation and drug delivery systems due to its ability to form stable covalent bonds with primary amines and thiol groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a versatile tool in various scientific applications .
Mechanism of Action
Target of Action
The primary targets of Mal-amido-PEG8-NHS are proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets, specifically with their primary amines (-NH2) and thiol groups (-SH) .
Mode of Action
Mal-amido-PEG8-NHS operates through a two-step process. First, the NHS ester group of the compound reacts with the primary amines (-NH2) of the target molecules . This reaction forms a stable amide bond . In the second step, the maleimide group of the compound reacts with a thiol group (-SH) to form a covalent bond . This dual reactivity allows the compound to connect biomolecules with a thiol to those with an amine .
Biochemical Pathways
Mal-amido-PEG8-NHS is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The compound’shydrophilic PEG spacer is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Mal-amido-PEG8-NHS is the formation of a covalent bond between the target biomolecule with a thiol and the molecule with an amine . This enables the connection of two different biomolecules, which can be useful in various research and therapeutic applications .
Action Environment
The action of Mal-amido-PEG8-NHS is influenced by the pH of the environment. The maleimide group reacts readily with free thiol groups at pH 6.5~7.5, while NHS reacts with primary amine groups at pH 710 . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment.
Biochemical Analysis
Biochemical Properties
Mal-amido-PEG8-NHS plays a significant role in biochemical reactions. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .
Cellular Effects
The effects of Mal-amido-PEG8-NHS on various types of cells and cellular processes are primarily due to its ability to form covalent bonds with biomolecules. By linking biomolecules together, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Mal-amido-PEG8-NHS involves its interaction with biomolecules. The NHS ester group reacts with primary amines, forming a stable, irreversible amide bond . The maleimide group reacts with a thiol group to form a covalent bond . These binding interactions can lead to changes in gene expression, enzyme inhibition or activation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG8-NHS ester typically involves the reaction of a polyethylene glycol derivative with a maleimide group and an N-hydroxysuccinimide ester. The process generally includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as succinic anhydride to introduce carboxyl groups.
Formation of Maleimide Group: The activated polyethylene glycol is then reacted with maleic anhydride to introduce the maleimide group.
Introduction of N-hydroxysuccinimide Ester: Finally, the maleimide-activated polyethylene glycol is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide to form the N-hydroxysuccinimide ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using succinic anhydride.
Continuous Flow Reactors: The activated polyethylene glycol is processed in continuous flow reactors to introduce the maleimide group.
Automated Coupling: Automated systems are used to couple the maleimide-activated polyethylene glycol with N-hydroxysuccinimide, ensuring high yield and purity
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG8-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group reacts readily with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds
Common Reagents and Conditions
Primary Amines: React with the N-hydroxysuccinimide ester group under mild conditions (pH 7-9) to form amide bonds.
Thiol Groups: React with the maleimide group under neutral to slightly basic conditions to form thioether bonds
Major Products
Amide Bonds: Formed from the reaction with primary amines.
Thioether Bonds: Formed from the reaction with thiol groups
Scientific Research Applications
Mal-amido-PEG8-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and oligonucleotides for various biological assays.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-NHS ester: Contains a shorter polyethylene glycol spacer, resulting in lower solubility in aqueous media.
Mal-PEG12-NHS ester: Contains a longer polyethylene glycol spacer, providing higher solubility but potentially lower reactivity.
Mal-PEG8-NHS ester: Similar structure but lacks the amido group, affecting its reactivity and stability .
Uniqueness
Mal-amido-PEG8-NHS ester is unique due to its balanced polyethylene glycol spacer length, which provides optimal solubility and reactivity. The presence of both maleimide and N-hydroxysuccinimide ester groups allows for versatile bioconjugation applications, making it a valuable tool in various scientific fields .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47N3O15/c34-25(5-8-32-26(35)1-2-27(32)36)31-7-10-41-12-14-43-16-18-45-20-22-47-24-23-46-21-19-44-17-15-42-13-11-40-9-6-30(39)48-33-28(37)3-4-29(33)38/h1-2H,3-24H2,(H,31,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPWCXBUZLEBDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47N3O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756525-93-6 | |
Record name | 1-Maleinimido-3-oxo-7,10,13,16,19,22,25,28-octaoxa-4-azahentriacontan-31-oic acid succinimidyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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